molecular formula C16H15BrO B1272333 4-Bromo-4'-n-propylbenzophenone CAS No. 64358-23-2

4-Bromo-4'-n-propylbenzophenone

Cat. No. B1272333
CAS RN: 64358-23-2
M. Wt: 303.19 g/mol
InChI Key: XRHKSYHZDXCNQJ-UHFFFAOYSA-N
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Description

4-Bromo-4'-n-propylbenzophenone, also known as 4-BPB, is a chemical compound belonging to the class of organic compounds known as benzophenones. It is a colorless solid, and is used in the synthesis of organic compounds and in the production of pharmaceuticals. It is also used in the synthesis of polymers and in the production of dyes. 4-BPB is an important intermediate in the synthesis of a wide variety of organic compounds, including those used in the pharmaceutical industry.

Scientific Research Applications

Bromophenol Derivatives from Marine Algae

Research on bromophenol derivatives, similar in structure to 4-Bromo-4'-n-propylbenzophenone, shows their potential in various scientific applications. For instance, bromophenol derivatives from the red alga Rhodomela confervoides have been studied for their chemical structure and potential biological activities. These compounds, while found inactive against certain cancer cell lines and microorganisms, contribute significantly to the understanding of natural product chemistry and their potential applications in various fields (Zhao et al., 2004).

Antioxidant Properties of Bromophenols

Another area of interest is the antioxidant properties of bromophenols. Compounds isolated from marine red algae like Polysiphonia urceolata have shown significant DPPH radical scavenging activity. These findings suggest their potential use as natural antioxidants in food and pharmaceutical products (Li et al., 2008).

Potential in Cancer Treatment

Bromophenols have also been explored for their potential in cancer treatment. A novel bromophenol derivative, BOS-102, has shown promising results in inducing cell cycle arrest and apoptosis in lung cancer cells. This compound's mechanisms include deactivating the PI3K/Akt pathway and activating the MAPK signaling pathway, highlighting its potential as an anticancer drug (Guo et al., 2018).

properties

IUPAC Name

(4-bromophenyl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHKSYHZDXCNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373757
Record name 4-Bromo-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64358-23-2
Record name 4-Bromo-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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